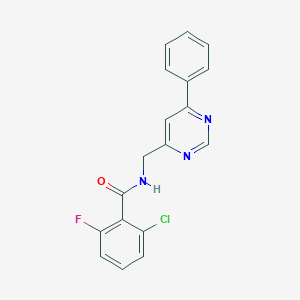

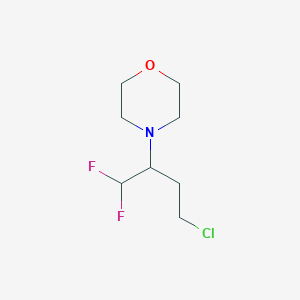

2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-chloro-6-fluoro-N-((6-phenylpyrimidin-4-yl)methyl)benzamide, also known as CFM-4, is a novel compound that has been synthesized and studied for its potential use in scientific research. This compound has shown promising results in various studies, and its unique structure and properties make it a valuable tool for researchers in various fields.

Scientific Research Applications

Anticancer Agents and Targeted Therapy

Boronic acids and their derivatives have gained attention in cancer research due to their ability to selectively target cancer cells. The compound’s boron atom can be used for neutron capture therapy, a technique that aims to destroy cancer cells by irradiating them with low-energy neutrons. Researchers are exploring the use of boronic pinacol esters like this one as potential carriers for targeted drug delivery systems. By attaching specific ligands to the boron center, these compounds can selectively deliver anticancer agents to tumor cells, minimizing side effects on healthy tissues .

Organic Synthesis and Medicinal Chemistry

The compound’s unique structure makes it a valuable building block in organic synthesis. Researchers have used pinacol boronic esters in various reactions, including cross-coupling reactions, Suzuki-Miyaura coupling, and protodeboronation. These synthetic methods allow for the creation of complex molecules, which can be further explored for drug development. For example, the protodeboronation of alkyl boronic esters using a radical approach has been investigated .

Hydromethylation Reactions

Pinacol boronic esters can participate in hydromethylation reactions, leading to the addition of a methyl group to an alkene. This transformation is valuable in the synthesis of various organic compounds. Researchers have applied similar reactions to methoxy-protected natural products like (−)-Δ8-THC and cholesterol .

Designing Enzyme Inhibitors

Boronic acids have been explored as potential enzyme inhibitors due to their ability to form reversible covalent bonds with active site residues. Researchers investigate their interactions with specific enzymes, such as proteases, kinases, and hydrolases. By modifying the boronic acid moiety, it’s possible to design selective inhibitors for specific targets .

Materials Science and Surface Modification

Boronic acids can be incorporated into materials for various applications. For instance, they have been used in the modification of surfaces, such as sensors, membranes, and nanoparticles. The reversible binding of boronic acids to diols (e.g., sugars) allows for dynamic interactions, making them useful in biosensors and drug delivery systems .

Fluorescent Probes and Imaging Agents

Researchers have functionalized boronic acids to create fluorescent probes for cellular imaging. These probes can selectively bind to specific biomolecules (e.g., sugars, nucleotides) and emit fluorescence, enabling visualization of cellular processes. By incorporating boronic acid derivatives into imaging agents, scientists aim to improve diagnostic techniques and monitor disease progression .

properties

IUPAC Name |

2-chloro-6-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFN3O/c19-14-7-4-8-15(20)17(14)18(24)21-10-13-9-16(23-11-22-13)12-5-2-1-3-6-12/h1-9,11H,10H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUWZGKWYIZXIIQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC=NC(=C2)CNC(=O)C3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-6-fluoro-N-[(6-phenylpyrimidin-4-yl)methyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butylsulfanyl-3-methyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2425442.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(isoxazol-5-yl)methanone](/img/structure/B2425443.png)

![2-Amino-5-{[4-(4-fluorophenyl)-2-pyrimidinyl]amino}pentanoic acid](/img/structure/B2425445.png)

![(Z)-8-(2-morpholinoethyl)-2-(pyridin-3-ylmethylene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2425448.png)

![1-[4-Methyl-2-(phenylsulfanyl)-3-quinolinyl]-1-ethanone](/img/structure/B2425451.png)

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)propane-1-sulfonamide](/img/structure/B2425453.png)